2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide
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Description
2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
One of the primary applications of compounds similar to the specified chemical is in the field of cancer research. For instance, derivatives of 1,2,4-oxadiazole have been investigated for their potential as apoptosis inducers and anticancer agents. Such compounds have shown activity against several breast and colorectal cancer cell lines by inducing apoptosis. The molecular target identified for these compounds is TIP47, an IGF II receptor binding protein, highlighting their mechanism of action in cancer cell regulation (Zhang et al., 2005).
Alzheimer's Disease Research
Compounds with the 1,3,4-oxadiazole moiety have also been synthesized to evaluate new drug candidates for Alzheimer’s disease. These efforts are part of a broader search for therapeutic options against neurodegenerative diseases, indicating the potential utility of such compounds in neurological research (Rehman et al., 2018).
Enzyme Inhibition
Another significant area of application is enzyme inhibition, which is crucial for understanding various biological processes and developing therapeutic agents. For example, derivatives of 1,3,4-oxadiazole have been designed as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Such studies contribute to the development of treatments for conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives highlight their potential in addressing microbial resistance and developing new antibacterial and antifungal agents. Research into these compounds reveals their efficacy against various bacterial and fungal strains, offering insights into new therapeutic pathways for treating infectious diseases (Dawbaa et al., 2021).
Herbicidal Activity
Additionally, certain derivatives have been explored for their herbicidal activity, showcasing the versatility of these compounds in applications beyond human health. Such studies are integral to the development of more effective and safer agricultural chemicals (Liu et al., 2008).
Properties
IUPAC Name |
2-[5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-13(20(28)23-11-15-5-4-10-30-15)26-12-14(8-9-18(26)27)21-24-19(25-29-21)16-6-2-3-7-17(16)22/h2-10,12-13H,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZADOLRXBTTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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